2-Isopropyl-6-propylphenol

Pharmaceutical impurity profiling Analytical method validation Quality control reference standards

2-Isopropyl-6-propylphenol (CAS 74663-48-2) is an ortho-substituted alkylphenol with the molecular formula C12H18O and molecular weight 178.27 g/mol. The compound is structurally characterized by an isopropyl group at the 2-position and a propyl group at the 6-position on the phenolic ring.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 74663-48-2
Cat. No. B024158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-6-propylphenol
CAS74663-48-2
Synonyms2-(1-Methylethyl)-6-propylphenol;  Propofol Impurity O; 
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCCC1=C(C(=CC=C1)C(C)C)O
InChIInChI=1S/C12H18O/c1-4-6-10-7-5-8-11(9(2)3)12(10)13/h5,7-9,13H,4,6H2,1-3H3
InChIKeyJNTNBZKUWHRIGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-6-propylphenol (CAS 74663-48-2): Technical Baseline for Analytical and Synthetic Procurement


2-Isopropyl-6-propylphenol (CAS 74663-48-2) is an ortho-substituted alkylphenol with the molecular formula C12H18O and molecular weight 178.27 g/mol . The compound is structurally characterized by an isopropyl group at the 2-position and a propyl group at the 6-position on the phenolic ring [1]. It is formally designated as Propofol EP Impurity O under the European Pharmacopoeia impurity classification system [2]. The compound is primarily procured as a reference standard for analytical method development and quality control in pharmaceutical manufacturing, as well as a synthetic intermediate for alkylphenol derivative preparation .

2-Isopropyl-6-propylphenol (CAS 74663-48-2): Why Generic Alkylphenol Substitution Is Not Scientifically Defensible


2-Isopropyl-6-propylphenol cannot be substituted with generic alkylphenols such as 2-isopropylphenol, 4-isopropylphenol, or 2,6-diisopropylphenol (Propofol) due to fundamental differences in substitution pattern, physicochemical properties, and intended analytical or synthetic application [1]. In pharmaceutical impurity profiling and analytical method validation, the exact impurity structure is non-negotiable: substitution with an alternative phenol derivative will produce different chromatographic retention times, distinct mass spectral fragmentation patterns, and non-equivalent detector response factors, thereby invalidating regulatory submissions and quality control protocols [2]. The following quantitative evidence delineates the specific dimensions along which this compound differentiates from its closest structural analogs.

2-Isopropyl-6-propylphenol (CAS 74663-48-2): Quantitative Differentiation Evidence for Procurement Decisions


Regulatory Identity: Propofol EP Impurity O Designation Establishes Non-Substitutable Analytical Standard Status

2-Isopropyl-6-propylphenol is designated as Propofol EP Impurity O in the European Pharmacopoeia monograph for Propofol (2,6-diisopropylphenol), distinguishing it from other Propofol impurities such as Impurity A (2,4-diisopropylphenol) and Impurity K/L [1]. This formal pharmacopoeial designation mandates the use of this exact compound for analytical method development, method validation, and quality control applications during commercial production of Propofol [2]. No other alkylphenol can serve as an analytical surrogate for this impurity in regulatory submissions.

Pharmaceutical impurity profiling Analytical method validation Quality control reference standards

Physicochemical Differentiation: Lipophilicity and Solubility Parameters Distinguish from 2,6-Diisopropylphenol (Propofol)

2-Isopropyl-6-propylphenol exhibits a predicted octanol-water partition coefficient (LogP) of 4.34-4.50 (ACD/Labs estimate) , which is comparable to but slightly lower than the LogP of Propofol (2,6-diisopropylphenol) reported as approximately 3.79-4.15 [1]. The asymmetric substitution pattern (isopropyl at C2, propyl at C6) confers distinct chromatographic retention behavior compared to the symmetric 2,6-diisopropyl substitution of Propofol [2]. Density is predicted at 0.951±0.06 g/cm³, with boiling point 49-51°C at 0.3 Torr .

Physicochemical characterization Chromatographic method development Partition coefficient prediction

Analytical Detection Sensitivity: GC-MS Detection Limits Establish Practical Quantification Capabilities

In a validated GC-MS method for simultaneous profiling of eleven Propofol impurities, the optimized procedure achieved detection limits in the range of 1-28 pg across the impurity panel, corresponding to 0.2-5.6 ng/mL in solution [1]. While specific LOD/LOQ values for 2-isopropyl-6-propylphenol were not individually reported, the method demonstrated sufficient sensitivity to detect impurities at levels below the USP regulatory threshold of 0.01-0.1% for Propofol dimer [1]. This analytical framework provides a validated pathway for impurity quantification in pharmaceutical-grade Propofol.

GC-MS method development Impurity quantification Pharmaceutical analytical chemistry

Structural Differentiation: Asymmetric 2-Isopropyl-6-Propyl Substitution Pattern Distinguishes from Symmetric Propofol and Mono-Substituted Analogs

2-Isopropyl-6-propylphenol (C12H18O) features an asymmetric substitution pattern with an isopropyl group at the 2-position and a propyl group at the 6-position . This distinguishes it from Propofol (2,6-diisopropylphenol, also C12H18O), which carries symmetric 2,6-diisopropyl substitution [1], and from simpler mono-substituted analogs such as 2-isopropylphenol (C9H12O) and 2-propylphenol (C11H14O) . Computational binding studies indicate that 2-isopropyl-6-propylphenol binds to human serum albumin and cytochrome P450 reductase with distinct binding constants determined via quantum chemical calculations and validated by titration calorimetry .

Structure-activity relationships Alkylphenol synthesis Molecular recognition

2-Isopropyl-6-propylphenol (CAS 74663-48-2): Evidence-Backed Application Scenarios for Scientific Procurement


Pharmaceutical Quality Control: Propofol Impurity Profiling and Method Validation

2-Isopropyl-6-propylphenol serves as a reference standard for Propofol EP Impurity O in analytical method development, method validation, and quality control applications during commercial manufacturing of Propofol active pharmaceutical ingredient (API) and finished drug products [1]. Laboratories developing or validating HPLC, GC-MS, or UPLC methods for Propofol impurity quantification must procure this exact compound to establish system suitability parameters, determine relative response factors, and generate calibration curves for impurity quantitation in Abbreviated New Drug Application (ANDA) submissions [2]. cGMP-compliant suppliers provide Certificate of Analysis with full characterization data including 1H NMR, 13C NMR, IR, MASS, and HPLC purity .

Analytical Method Development: GC-MS Method Optimization for Multi-Impurity Screening

The compound is utilized in the development and optimization of gas chromatography-mass spectrometry methods for simultaneous profiling of multiple Propofol-related impurities [1]. The validated GC-MS method employing pulsed splitless injection and multiple reaction monitoring has demonstrated detection limits suitable for regulatory compliance, with the propofol dimer impurity restricted to 0.01-0.1% by the US Pharmacopoeia [1]. Procurement of this impurity standard enables laboratories to optimize chromatographic separation parameters and establish retention time markers for comprehensive impurity profiling.

Synthetic Intermediate: Alkylphenol Derivative Preparation and Structure-Activity Studies

2-Isopropyl-6-propylphenol serves as a synthetic intermediate in the preparation of more complex alkylphenol derivatives for medicinal chemistry and structure-activity relationship investigations [1]. The compound can be synthesized via alkylation of 2-isopropylphenol with propylene oxide or other propylating agents under controlled temperature and catalyst conditions [2]. Its asymmetric substitution pattern provides a scaffold for studying the effects of alkyl chain length and branching on phenolic compound biological activity and physicochemical properties .

Computational Binding Studies: Enzyme Interaction Profiling for Mechanistic Investigations

2-Isopropyl-6-propylphenol has been shown to bind to the active site of human serum albumin and cytochrome P450 reductase, with binding constants determined computationally using quantum chemical calculations and validated by titration calorimetry experiments [1]. This binding profile supports the compound's utility as a probe molecule for investigating protein-ligand interactions involving ortho-substituted alkylphenols, with implications for understanding the molecular recognition determinants of phenolic compounds in biological systems.

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